H-Cys(Trt)-OtBu

描述

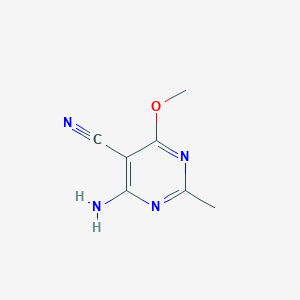

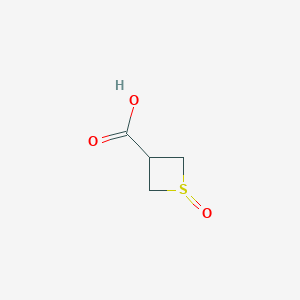

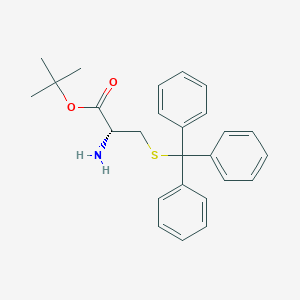

“H-Cys(Trt)-OtBu” is a specific inhibitor of Eg5, a protein involved in cell division. It inhibits the Eg5-driven microtubule sliding velocity in a reversible fashion with an IC50 of 500 nM .

Molecular Structure Analysis

The molecular structure of “H-Cys(Trt)-OtBu” is complex and involves the use of cysteine protecting groups . The Fmoc-hCys(Trt)-OH molecule has a molar mass of 599.74 g/mol .Chemical Reactions Analysis

The chemical reactions involving “H-Cys(Trt)-OtBu” are complex and involve the use of protecting groups for the cysteine thiol group . These protecting groups enable a vast array of peptide and protein chemistry . The deprotection of these groups is a key step in the synthesis of complex disulfide-rich peptides .科学研究应用

肽的合成与修饰

- 未保护肽的后合成修饰:H-Cys(Trt)-OtBu 参与完全未保护肽中半胱氨酸的 S-保护。在六氟异丙醇 (HFIP) 中使用三苯甲醇 (Trt-OH) 进行三苯甲基化选择性地促进在肽亲核官能团的存在下进行 S-三苯甲基化。该工艺对于肽的合成和修饰来说既方便又高效 (Mochizuki 等,2014)。

肽和蛋白质相互作用

- 肽-寡核苷酸相互作用:已经研究了含有色氨酸的肽(例如 Lys-Trp-Gly-Lys OtBu)与寡核苷酸(如 d-CpGpCpG)的结合。这些相互作用对于理解肽-DNA 相互作用非常重要,在化学位移中观察到显着变化,表明色氨酸环在寡核苷酸中嵌入 (Barthwal 等,1987)。

有机化学中的催化

- 锆催化的反应:锆化合物(如 Zr(OtBu)4)已用于聚烯烃、石蜡和甲烷的 C-H 铝化催化。该催化过程对于创建通用的有机铝化合物非常重要,并突出了锆基催化剂在有机合成中的效用 (Kanbur 等,2023)。

治疗应用

- 蛋白质通道中的半胱氨酸修饰:对充当有害刺激传感器的瞬时受体电位香草素 1 (TRPV1) 通道的研究表明半胱氨酸氧化在这些通道中的重要性。了解半胱氨酸修饰(如涉及 H-Cys(Trt)-OtBu 的修饰)有助于理解通过氧化激活 TRPV1 的生化基础 (Ogawa 等,2015)。

合成肽研究

- 六肽的合成:H-Cys(Trt)-OtBu 用于合成用于化妆品应用的六肽。这展示了 H-Cys(Trt)-OtBu 在合成可以模拟某些蛋白质或毒素功能的肽中的效用,为化妆品和治疗用途提供了见解 (Zhang 等,2014)。

作用机制

Target of Action

H-Cys(Trt)-OtBu, also known as S-Trityl-L-cysteine , is a specific inhibitor of the motor protein Eg5 . Eg5, a kinesin-like protein, plays a crucial role in the formation of the bipolar spindle and the proper segregation of sister chromatids during cell division .

Mode of Action

H-Cys(Trt)-OtBu interacts with its target, Eg5, by inhibiting its ability to drive microtubule sliding . This interaction is reversible and occurs with an IC50 value of 500 nM .

Biochemical Pathways

The primary biochemical pathway affected by H-Cys(Trt)-OtBu is the cell division process, specifically the formation of the bipolar spindle. By inhibiting Eg5, H-Cys(Trt)-OtBu disrupts the normal functioning of the spindle, which can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of Eg5 by H-Cys(Trt)-OtBu leads to disruption of the bipolar spindle formation, which is a crucial step in cell division. This disruption can result in cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .

安全和危害

未来方向

The future directions for “H-Cys(Trt)-OtBu” involve the development of increasingly sophisticated strategies for the protection and subsequent deprotection of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

属性

IUPAC Name |

tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIZBZVUAOGUBQ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)

![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B3153777.png)